1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine
Description
Properties
CAS No. |
1251618-50-4 |
|---|---|
Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.54 |
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-16-4-8-18(9-5-16)23-26-21(33-27-23)15-28-20-12-13-34-22(20)24(30)29(25(28)31)14-17-6-10-19(32-2)11-7-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
PDYZGWWTYDUNLX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzoyl group and the piperazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its properties.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazole-Piperazine Derivatives
2-(4-Fluorophenyl)-1-(3-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole
- Structure : Contains a 4,5-dimethylimidazole ring attached to 4-fluorophenyl and 3-methoxyphenyl groups. Lacks the piperazine and benzoyl moieties present in the target compound.
- The 3-methoxyphenyl group may enhance solubility compared to the 3,5-dimethylbenzoyl group in the target compound.
- Relevance : Crystallographic studies highlight the role of substituent positioning on molecular packing and stability .
1-Cyclobutyl-4-[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)-4,5-Dihydro-1H-Imidazol-2-yl]Piperazine
- Structure : Features a sulfonyl-linked tetrahydronaphthalene group instead of the benzoyl group in the target compound.
- The cyclobutyl substituent on piperazine may affect steric interactions compared to the 4-fluorophenyl group .
Piperazine Derivatives with Heterocyclic Moieties
4-(4-Fluorophenyl)Piperazine-Linked Thiazolylhydrazone Derivatives
- Structure : Piperazine connected to a thiazolylhydrazone scaffold via a benzaldehyde bridge. Synthesized via condensation of 4-(4-fluorophenyl)piperazine with thiosemicarbazide .
1-((3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Methyl)-4-(2-Methoxyphenyl)Piperazine
- Structure : Piperazine linked to a pyrazole ring substituted with 3,5-dimethyl and phenyl groups.
- Key Differences: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens) alters electronic properties and hydrogen-bonding capacity. The 2-methoxyphenyl group may confer different pharmacokinetic profiles compared to the 4-fluorophenyl group .
Pharmacologically Active Analogs
Astemizole
- Structure : Benzimidazole-piperazine derivative with a 4-fluorophenylmethyl group.
- Key Differences : Astemizole’s benzimidazole core and additional methoxyphenyl substituents contribute to its antihistamine activity. The target compound’s dihydroimidazole and benzoyl groups may favor different target affinities .
Ateviridine
- Structure : Piperazine linked to an indole-carbonyl group and pyridinyl moiety.
Comparative Data Table
Biological Activity
1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine is a complex organic compound that has attracted considerable attention in scientific research due to its potential biological activities. This compound features a unique structural arrangement that includes a benzoyl group, an imidazole ring, and a piperazine moiety. Its diverse chemical properties suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure
The molecular formula of the compound is , and it possesses a molecular weight of approximately 343.42 g/mol. The structural components include:
- Benzoyl Group : Contributes to the lipophilicity and biological activity.
- Imidazole Ring : Often associated with biological activity, particularly in enzyme inhibition.
- Piperazine Ring : Commonly found in pharmaceuticals, known for its interaction with various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
- Receptors : Interaction with neurotransmitter receptors could lead to various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial activities. Studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies. The imidazole and piperazine moieties are known to exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may involve modulation of cell signaling pathways.
Case Studies
- Antimicrobial Study : A study conducted on similar piperazine derivatives indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
- Receptor Binding Studies : Binding affinity assays revealed that the compound acts as a partial agonist at serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders. This suggests potential applications in psychiatric medicine.
Data Table: Summary of Biological Activities
Q & A
Q. Resolution Strategy :
Reproduce Assays : Use standardized protocols (e.g., MTT for cytotoxicity, IC50 determination).
Purity Verification : Analyze compounds via HPLC (>95% purity) and quantify residual solvents .
Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .
Advanced: What pharmacological mechanisms are hypothesized for this compound?
The fluorophenyl and benzoyl groups suggest interactions with GPCRs or kinases . Preliminary studies on analogs indicate:
- Serotonin receptor (5-HT2A) antagonism : Test via radioligand binding assays .
- Antiplatelet activity : Measure ADP-induced aggregation in platelet-rich plasma .
Experimental Design : Use CRISPR-edited cell lines to knock out candidate targets and assess activity loss .
Advanced: How do structural modifications impact activity?
| Modification | Observed Effect | Reference |
|---|---|---|
| Replacement of 4-fluorophenyl with 4-CN-phenyl | Increased lipophilicity but reduced solubility | |
| Substitution of dihydroimidazole with pyrazole | Loss of anti-inflammatory activity |
Guideline : Prioritize modifications at the piperazine nitrogen for SAR studies, as it modulates target affinity .
Advanced: How can computational modeling guide lead optimization?
- Molecular Dynamics (MD) : Simulate binding to homology-modeled receptors (e.g., 5-HT2A) to predict residence time.
- QSAR Models : Train models using descriptors like polar surface area and H-bond donors .
Tool Recommendation : Use Schrödinger Suite for docking and Prime for binding energy calculations .
Advanced: What are the toxicity profiles of similar piperazine derivatives?
- Acute Toxicity : LD50 values range from 200–500 mg/kg in rodents for analogs.
- Genotoxicity : Ames tests show negative results for most derivatives, but nitrosamine impurities require monitoring .
Mitigation Strategy : Include β-cyclodextrin in formulations to reduce cytotoxicity while retaining activity .
Advanced: How to study degradation pathways under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions.
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed imidazole ring) .
Key Finding : The dihydroimidazole ring is prone to hydrolysis at pH > 8, necessitating pH-adjusted formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
